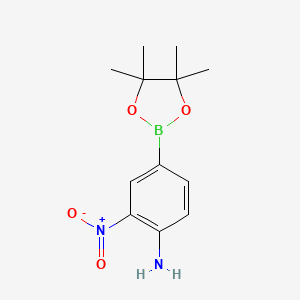

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Overview

Description

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (also known as 2-Nitro-4-TMDB) is an organic compound that is widely used in scientific research due to its unique properties. It is a nitro-aromatic compound that is used in a variety of applications, including organic synthesis, medicinal chemistry, and nanotechnology. 2-Nitro-4-TMDB is a versatile compound that is used in a wide range of scientific research applications, including biochemistry, physiology, and drug discovery.

Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis and Characterization :

- Wu et al. (2021) detailed the synthesis and structural characterization of compounds including N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline. They utilized spectroscopy (FT-IR, NMR, MS) and X-ray diffraction for structure confirmation. The molecular structures were also optimized and compared using DFT calculations (Wu et al., 2021).

Application in Sensing and Detection

- Hydrogen Peroxide Vapor Detection :

- Fu et al. (2016) explored the use of derivatives of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in detecting hydrogen peroxide vapor, significant in explosives detection. They achieved enhanced sensing performance by introducing an imine into the aromatic borate molecule (Fu et al., 2016).

Application in Electrochemistry and Batteries

- Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries :

- Kucuk and Abe (2020) investigated the use of boron-based compounds, including derivatives of this compound, as electrolyte additives in fluoride shuttle batteries. Their study focused on the effects of acidity strength of borates on electrochemical compatibility (Kucuk & Abe, 2020).

Application in Fluorescence Probes

- Boronate-Based Fluorescence Probes for H2O2 Detection :

- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide. These probes, including derivatives of the chemical , showed varied responses in fluorescence intensity in the presence of H2O2, demonstrating their potential in chemical sensing applications (Lampard et al., 2018).

Application in Material Science

- Material Science and Crystallography :

- Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, including compounds structurally related to this compound. They focused on their crystal structure and molecular electrostatic potential, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .

Biochemical Pathways

The compound is involved in the synthesis of aryl azides, arylation of allylic chlorides, synthesis of RNA conjugates, alkoxycarbonylation, synthesis of mTOR and PI3K inhibitors as antitumor agents, and electrooxidative synthesis of biaryls . These processes are part of various biochemical pathways, including signal transduction, gene expression, and cellular metabolism.

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its involvement in the synthesis of various compounds, it may have a broad range of potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH can affect the rate of hydrolysis of boronic pinacol esters . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Biochemical Analysis

Biochemical Properties

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules through its reactive nitro and boronate groups. The nitro group can undergo reduction to form amino derivatives, which can further participate in coupling reactions. The boronate group, on the other hand, can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies and protein labeling .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The nitro group can participate in redox reactions, while the boronate group can form covalent adducts with nucleophilic residues in proteins. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade under oxidative conditions or prolonged exposure to light. Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can exhibit beneficial effects such as enzyme inhibition and modulation of signaling pathways. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound can also influence the activity of metabolic enzymes, thereby modulating overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .

Properties

IUPAC Name |

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYJKGGBFKVKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584648 | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833486-94-5 | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

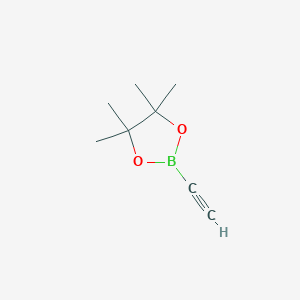

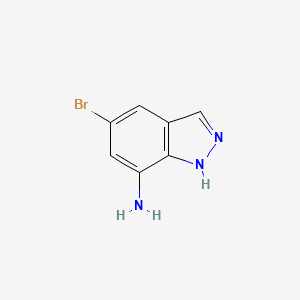

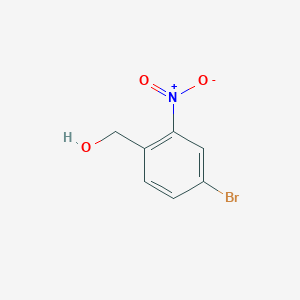

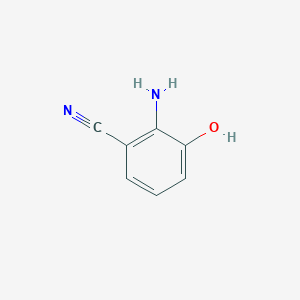

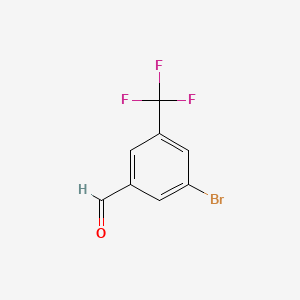

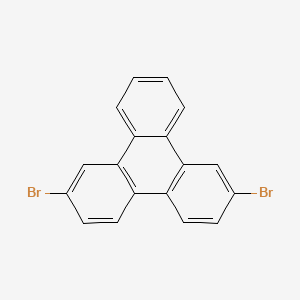

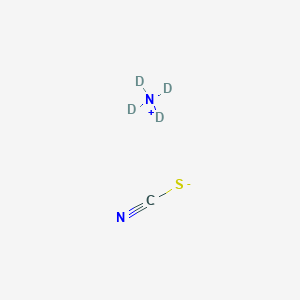

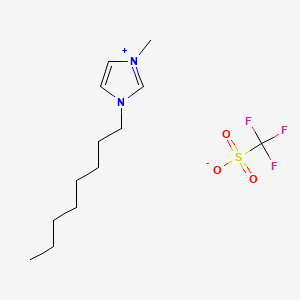

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.